1,2,3,4-Tetrahydro-1,7-naphthyridine dihydrochloride
Description
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Properties
IUPAC Name |
1,2,3,4-tetrahydro-1,7-naphthyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.2ClH/c1-2-7-3-5-9-6-8(7)10-4-1;;/h3,5-6,10H,1-2,4H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGQERVDQXKCCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NC=C2)NC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,2,3,4-Tetrahydro-1,7-naphthyridine dihydrochloride is a bicyclic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of diverse research findings.
Chemical Structure and Properties
- Chemical Formula : CHClN
- Molecular Weight : Approximately 213.07 g/mol
- Structural Features : The compound consists of a tetrahydronaphthyridine framework, which is crucial for its biological interactions.
This compound demonstrates various modes of action through its interaction with specific biological targets:
- Inhibition of Enzymes : The compound has been shown to inhibit enzymes such as poly ADP-ribose polymerase 1 (PARP1) and cyclin-dependent kinase 12 (CDK12), which are involved in DNA damage repair pathways. This inhibition results in a significant antitumor effect by preventing tumor cells from repairing DNA damage effectively.
- Cell Signaling Modulation : It influences cellular signaling pathways by interacting with receptor tyrosine kinases like Axl and Mer. These interactions can alter gene expression and cellular metabolism, leading to changes in cell function and proliferation .
Biological Activities
The biological activities of this compound can be summarized as follows:
- Antitumor Activity : The compound's ability to inhibit PARP1 and CDK12 positions it as a potential candidate for cancer therapy. Several studies have indicated its effectiveness in reducing tumor growth in various cancer models .
- Neuroprotective Effects : Research indicates that derivatives of naphthyridine compounds exhibit neuroprotective properties. This suggests that this compound may have applications in treating neurodegenerative diseases .
Case Study 1: Antitumor Efficacy
A study conducted on the effects of this compound demonstrated that treatment significantly reduced the size of tumors in xenograft models. The mechanism was primarily attributed to the inhibition of DNA repair processes mediated by PARP1 and CDK12. The results highlighted a reduction in tumor cell proliferation and an increase in apoptosis markers .
Case Study 2: Neuroprotection
In another study focused on neurodegenerative disease models, researchers found that the compound exhibited protective effects against neuronal cell death induced by oxidative stress. The findings suggested that the compound could modulate signaling pathways associated with neuroinflammation and apoptosis .
Data Table: Biological Activities Overview
Scientific Research Applications
Pharmaceutical Applications
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Antitumor Activity
- Compounds derived from naphthyridine structures have shown promise as antitumor agents. For instance, 1,6-naphthyridin-2(1H)-ones have been extensively studied for their antitumor properties. The presence of specific substituents at various positions on the naphthyridine ring can enhance their efficacy against different cancer types .
- A notable example is Repretinib, a 1,6-naphthyridin-2(1H)-one that has been developed as a tyrosine kinase inhibitor for treating gastrointestinal stromal tumors (GIST) .
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Neurological Applications
- Recent studies have focused on the synthesis of tetrahydro-1,7-naphthyridine derivatives as negative allosteric modulators (NAMs) for the metabotropic glutamate receptor subtype 2 (mGlu2). These compounds are being evaluated for their potential in treating neurological disorders such as anxiety and schizophrenia .
- The development of radiolabeled versions of these compounds allows for in vivo imaging studies to assess their binding properties and pharmacokinetics in the central nervous system (CNS) .
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Anti-inflammatory Properties
- Tetrahydro-1,7-naphthyridine derivatives have been identified as EP4 receptor antagonists. These compounds may be beneficial in treating conditions associated with inflammation such as rheumatoid arthritis and endometriosis. They work by modulating the effects of prostaglandin E2 (PGE2), which plays a crucial role in inflammatory responses .
Table 1: Summary of Applications
Case Studies
- Case Study: Antitumor Efficacy
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Case Study: CNS Binding Studies
- A focused library of tetrahydro-1,7-naphthyridine derivatives was synthesized and evaluated for binding affinity to mGlu2 receptors using autoradiography techniques in rat brain sections. Compounds showed selective binding with promising pharmacokinetic profiles suitable for further development as PET ligands .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
